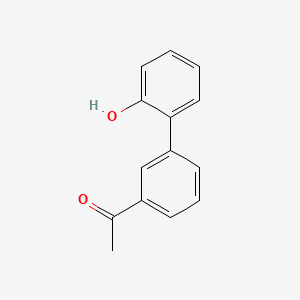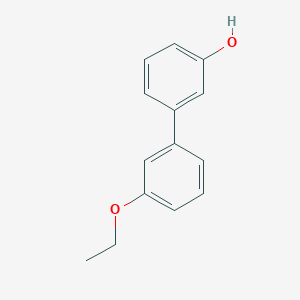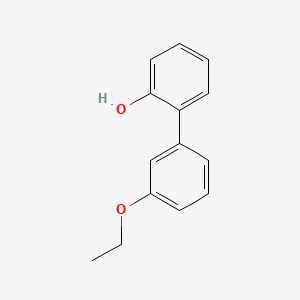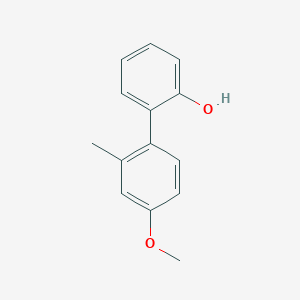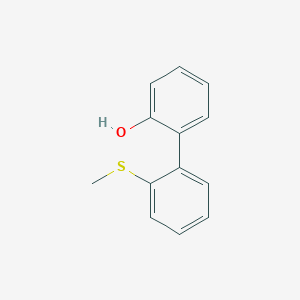
2-(2-Methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylthiophenyl)phenol, 95% (2MTP) is a synthetic phenol compound that is widely used in research applications. It is a colorless solid that has a melting point of 59-60 °C and a boiling point of 237-238 °C. 2MTP is soluble in water and ethanol, and it is insoluble in diethyl ether. Its molecular weight is 164.22 g/mol and its molecular formula is C₉H₁₀O₂S.
Mecanismo De Acción
2-(2-Methylthiophenyl)phenol, 95% acts as an electron-withdrawing group, which increases the electrophilicity of the molecule and makes it more reactive. This increased reactivity allows 2-(2-Methylthiophenyl)phenol, 95% to act as a catalyst in the oxidation of alcohols. It can also act as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
2-(2-Methylthiophenyl)phenol, 95% has been shown to have antioxidant and antimicrobial properties. It has been shown to inhibit the growth of bacteria, fungi, and yeast. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2-Methylthiophenyl)phenol, 95% in lab experiments is its low toxicity. It has been shown to be non-toxic to humans and animals, making it a safe choice for laboratory use. However, it is important to note that 2-(2-Methylthiophenyl)phenol, 95% is a synthetic compound and should be handled with care. Additionally, 2-(2-Methylthiophenyl)phenol, 95% is a volatile compound and may require special equipment to be handled safely.
Direcciones Futuras
The future directions for 2-(2-Methylthiophenyl)phenol, 95% research are numerous. Further research could explore its potential as an antimicrobial agent, its ability to reduce oxidative stress, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted to investigate the safety of 2-(2-Methylthiophenyl)phenol, 95% in humans and animals. Finally, research could be conducted to explore the potential of 2-(2-Methylthiophenyl)phenol, 95% as an alternative to traditional solvents and catalysts.
Métodos De Síntesis
2-(2-Methylthiophenyl)phenol, 95% can be synthesized by the condensation reaction between p-toluenesulfonic acid and 2-methylthiophenol. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90 °C for one hour. The reaction is then cooled to room temperature and the product is isolated by filtration.
Aplicaciones Científicas De Investigación
2-(2-Methylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 2-methylthiophenol-3-sulfonic acid, 2-methylthiophene-3-carboxylic acid, and 2-methylthiophene-3-carboxaldehyde. It is also used as a catalyst in the oxidation of alcohols and in the synthesis of polymers. Additionally, 2-(2-Methylthiophenyl)phenol, 95% is used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQVBAEYBWJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



